Product packaging for 5-Deazaaminopterin(Cat. No.:CAS No. 80360-09-4)

5-Deazaaminopterin

Cat. No.: B8673772
CAS No.: 80360-09-4
M. Wt: 439.4 g/mol
InChI Key: QLPRLGAHKHCVEW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deazaaminopterin is a synthetic analog of the classic antifolate Aminopterin, designed with a key carbon-for-nitrogen substitution at the 5-position in the pyrazine ring . This structural modification makes it a valuable compound in biochemical and cancer research, particularly for studying antifolate mechanisms and transport. As a dihydrofolate reductase (DHFR) inhibitor, it exhibits potent anticancer activity . Research indicates that specific analogues, such as the 5-alkyl derivatives of this compound, can demonstrate significantly enhanced therapeutic activity. These derivatives are equivalent to methotrexate in inhibiting tumor cell DHFR but feature improved transport into cells, leading to superior inhibitory potency against the growth of sarcoma cells in culture and improved activity in murine tumor models compared to methotrexate . Biological studies have shown that this compound and its methyl analogue exhibit significant activity in vitro and in vivo . For example, one study reported that a 5,7-dimethyl analogue of this compound produced an increase in life span (ILS) of 71% in a mouse leukemia model . This compound is intended for research applications only, including investigations into folate metabolism, anticancer drug mechanisms, and the development of novel chemotherapeutic agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N7O5 B8673772 5-Deazaaminopterin CAS No. 80360-09-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80360-09-4

Molecular Formula

C20H21N7O5

Molecular Weight

439.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O5/c21-16-13-7-10(9-24-17(13)27-20(22)26-16)8-23-12-3-1-11(2-4-12)18(30)25-14(19(31)32)5-6-15(28)29/h1-4,7,9,14,23H,5-6,8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,24,26,27)/t14-/m0/s1

InChI Key

QLPRLGAHKHCVEW-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(N=C(N=C3N=C2)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(N=C(N=C3N=C2)N)N

Origin of Product

United States

Synthetic Methodologies and Derivative Development

General Synthetic Strategies for 5-Deazaaminopterin and Analogs

General synthetic approaches to this compound and its derivatives typically involve the construction of the pyrido[2,3-d]pyrimidine (B1209978) core, followed by the attachment of the p-aminobenzoyl-L-glutamic acid side chain.

Elaboration of Pyrido[2,3-d]pyrimidine Intermediates

The pyrido[2,3-d]pyrimidine ring system, which forms the fundamental scaffold of 5-deazapterins, is a key intermediate in their synthesis. One common route involves the transformation of pyrimidine (B1678525) derivatives. For instance, 5-cyanouracils can be converted into pyrido[2,3-d]pyrimidines through a ring transformation reaction. This multi-step process may involve treating 5-cyanouracils with chloromethyl methyl ether to form 1,3-bis(methoxymethyl)uracils, followed by reaction with malononitrile (B47326) in the presence of sodium ethoxide in ethanol. Subsequent steps, such as diazotization, reduction, and silylation-amination procedures, lead to crucial intermediates like 2,4-diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine. nih.gov

Another approach to pyrido[2,3-d]pyrimidines involves the condensation of cyanothioacetamide with sodium salts of 2-(hydroxymethylene)-1-cycloalkanones to yield pyridine-2(1H)-thiones, which serve as key intermediates for condensed 2,4-diaminopyrido[2,3-d]pyrimidines. capes.gov.br Furthermore, 2-amino-3-cyano-4,6-diarylpyridines can be utilized as starting materials to synthesize various pyrido[2,3-d]pyrimidine derivatives. researchgate.net The preparation of 6-bromomethyl intermediates, such as 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine, is particularly important as these versatile compounds can be further reacted to form diverse antifolates. nih.govnih.gov

Wittig Condensation Approaches

Wittig condensation is a significant reaction in the synthesis of this compound analogs, particularly for constructing the carbon chain linking the pyrido[2,3-d]pyrimidine core to the p-aminobenzoyl-L-glutamic acid moiety. A key application is the Wittig condensation of a tributylphosphorane, derived from 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine, with methyl 4-propionylbenzoate. This reaction can yield products like 4-amino-4-deoxy-10-ethyl-5-methyl-5,10-dideazapteroic acid methyl ester in high yields (75-80%). nih.gov This Wittig approach has also provided an alternative synthetic route to 10-ethyl-10-deazaaminopterin (10-EDAM, edatrexate). nih.gov The Wittig reaction has also been employed to construct the backbone of other folate analogs, such as those involving 2,4-diamino-6-hydroxymethylpyrido[3,2-d]pyrimidine and diethyl-N-[4-(formyl)benzoyl]-L-glutamate. researchgate.net

Alkylation Reactions in Deazapterin Synthesis

Alkylation reactions play a crucial role in introducing various substituents onto the deazapterin scaffold, influencing their biological properties. These reactions involve the attachment of an alkyl group to an organic substrate molecule via addition or substitution. mt.com In the context of 5-deazaaminopterins, alkylation has been used to prepare new compounds in the 5-deaza series by reacting N-substituted (4-aminobenzoyl)-L-glutamic acid dialkyl esters or N-(5-amino-2-thenoyl)-L-glutamate diesters with 2,4-diamino-5-alkyl-6-(bromomethyl)-5-deazapteridine. nih.govresearchgate.net

Similarly, 5,10-dideazaaminopterins have been synthesized through the alkylation of carbanions derived from appropriate 4-carboxyphenylacetic, (5-carboxy-2-thienyl)acetic, or (5-carboxy-2-pyridyl)acetic acid dimethyl esters with bromomethyl intermediates. nih.govresearchgate.net C-alkylation of anions derived from compounds like 4-carboxyl-1-naphthaleneacetic acid dimethyl ester with 6-(bromomethyl)-2,4-diaminopteridine or its 5-methyl- and 5-ethyl-5-deazapteridine analogs has also been reported for the synthesis of naphthalene (B1677914) analogs of deazaaminopterins. researchgate.net

Peptide Coupling Techniques in Analog Synthesis

A critical step in the synthesis of this compound and its analogs is the formation of the amide bond connecting the pteridine-like core to the glutamic acid side chain, typically achieved through peptide coupling techniques. Standard peptide coupling with diethyl L-glutamate is a widely used method. After the formation of the pteroic acid analog (the part without the glutamate), this intermediate is coupled with diethyl L-glutamate to produce the diethyl esters of the target compounds. nih.govnih.govresearchgate.net Subsequent hydrolysis of these esters yields the final this compound or its analogs. nih.govnih.govresearchgate.netresearchgate.net This technique is essential for assembling the complete folate-like structure.

Novel Approaches to 5-Deazapterins

Researchers continue to explore novel synthetic routes to 5-deazapterins to improve efficiency, regioselectivity, and access to diverse structures. One such approach involves modifying the Bohlmann-Rahtz pyridine (B92270) synthesis for the rapid assembly of highly-functionalized 5-deazapterins. This method aims to provide structurally diverse heterocycles with complete control of regiochemistry using readily available starting materials and simple experimental procedures. researchgate.netmdpi.com Another novel strategy involves the one-pot, three-component condensation of 6-[(dimethylamino)methylene]amino uracil, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, yielding dihydropyrimido[4,5-d]pyrimidine derivatives in high yields. researchgate.net Efficient one-pot syntheses of pyrido[3,2-d]pyrimidine (B1256433) derivatives have also been reported, including palladium-catalyzed intramolecular arylation of the C-H bond of the pyrimidine moiety. researchgate.net

Synthesis of Specific this compound Analogs for Research

The synthetic methodologies described above have been applied to prepare numerous specific this compound analogs for research, often with the aim of developing improved antifolate agents.

10-Ethyl-5-methyl-5,10-dideazaaminopterin (12a) : This analog was synthesized via a Wittig condensation as a key step, followed by hydrogenation, ester hydrolysis, and peptide coupling with diethyl L-glutamate. nih.gov

10-Ethyl-10-deazaaminopterin (10-EDAM, Edatrexate) : An alternative synthetic route to this clinically relevant agent was also achieved through the Wittig approach, followed by similar downstream steps. nih.gov

5-Propyl-5-deazaaminopterin, 5-methyl-10-propargyl-5-deazaaminopterin, 5-methyl-10-allyl-5-deazaaminopterin, and 5-ethyl-5-deazamethotrexate : These 5-deaza analogs were prepared by alkylation of appropriate N-substituted (4-aminobenzoyl)-L-glutamic acid dialkyl esters or N-(5-amino-2-thenoyl)-L-glutamate diesters with 2,4-diamino-5-alkyl-6-(bromomethyl)-5-deazapteridine. nih.govresearchgate.net

This compound (1a) and its 5-methyl analogue (1b) : These compounds were synthesized in multiple steps (e.g., 14 steps for 1a) starting from 5-cyanouracil (B1208135) derivatives, exploiting the pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reaction. Key intermediates included 6-bromomethyl derivatives, which were then treated with diethyl (p-aminobenzoyl)-L-glutamate, followed by saponification. nih.gov An alternative 10-step procedure for 1b also exists, starting from cyanothioacetamide and ethyl beta-(ethoxymethylene)acetoacetate. nih.gov

5-Deaza-10-propargylfolic acid (4), 10-propargyl-5-deazaaminopterin (5), and 5-methyl-10-propargyl-5-deazaaminopterin (6) : These propargyl derivatives were prepared via alkylation of diethyl N-[4-(propargylamino)benzoyl]-L-glutamate with 2-amino-6-(bromomethyl)-4(3H)-pyrido[2,3-d]pyrimidinone or its 5-methyl-substituted analog. nih.gov

Naphthalene analogues of 10-deazaaminopterin (B1664510), 5-methyl-5,10-dideazaaminopterin, and 5-ethyl-5,10-dideazaaminopterin : These analogs were prepared by C-alkylations of the anion derived from 4-carboxyl-1-naphthaleneacetic acid dimethyl ester with specific bromomethyl-deazapteridines, followed by ester hydrolysis, decarboxylation, and peptide coupling with L-glutamic acid dialkyl ester. This route notably circumvents a selective hydrogenation step required in earlier approaches. researchgate.net

7-mono- and 5,7-disubstituted-5-deazaaminopterins : These were prepared from their respective pyrido[2,3-d]pyrimidine precursors, often involving a series of steps including condensation of cyanothioacetamide with various acetoacetate (B1235776) derivatives, followed by conversion to 2,4-diaminopyrido[2,3-d]pyrimidines. nih.gov

These synthetic efforts have yielded a diverse array of this compound analogs, each with unique structural modifications designed to probe specific biological interactions and enhance therapeutic potential.

5-Alkyl-5-Deazaaminopterin Derivatives

Investigations into 5-alkyl-5-deazaaminopterin analogues were prompted by evidence suggesting that modifications at the 5- and 10-positions of classical folic acid antimetabolites could lead to compounds with advantageous differential membrane transport properties in tumor versus normal proliferative tissue. nih.govnih.govaacrjournals.org

A general synthetic route for these derivatives involves starting from 2-amino-4-methyl-3,5-pyridinedicarbonitrile. This intermediate is prepared through the hydrogenolysis of its known 6-chloro precursor. Subsequently, it is treated with guanidine (B92328) to yield 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine-6-carbonitrile. This compound is then converted, via its corresponding aldehyde and hydroxymethyl compound, into 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine. The final step involves a reductive condensation of this bromomethyl intermediate with diethyl N-(4-aminobenzoyl)-L-glutamate, followed by ester hydrolysis, to afford the 5-alkyl-5-deazaaminopterin derivatives, such as 5-methyl-5-deazaaminopterin. nih.govresearchgate.net An example of a further modification is the preparation of 5-methyl-10-ethyl-5-deazaaminopterin, which was similarly synthesized. nih.gov

Research findings indicate that these 5-alkyl-5-deaza analogues generally possess properties akin to their parent compounds, aminopterin (B17811) or methotrexate (B535133) (MTX). Notably, some analogues, specifically compounds 20 and 21 (as referenced in the source), demonstrated approximately 10 times greater growth inhibitory effects than MTX. nih.gov Alkylation at the N-5 position of this compound has been shown to increase influx by three-fold. aacrjournals.org

10-Propargyl-5-Methyl-5-Deazaaminopterin

10-Propargyl-5-methyl-5-deazaaminopterin, also known as Pralatrexate (B1268), is a synthetic analogue of folic acid. Its chemical name is L-glutamic acid, N-(4-(((2,4-diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)-2-propynylamino)benzoyl)-. ontosight.ai This compound functions as an antifolate drug by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for tetrahydrofolate synthesis, thereby depleting tetrahydrofolate pools necessary for DNA synthesis and repair. ontosight.ai

The synthesis of 10-propargyl derivatives of this compound, including 10-propargyl-5-deazaaminopterin (compound 5) and 5-methyl-10-propargyl-5-deazaaminopterin (compound 6), involves the alkylation of diethyl N-[4-(propargylamino)benzoyl]-L-glutamate (compound 7) with versatile 6-bromomethyl intermediates (13a and 13b). These bromomethyl intermediates are derived from 2,4-diaminopyrido[2,3-d]pyrimidine-6-methanol (12a) and its 5-methyl-substituted analogue (12b) through treatment with 48% HBr, following their deamination from a reported precursor in refluxing 1 N NaOH. nih.govacs.org

Detailed research findings highlight the potency of these compounds. For instance, 10-propargyl-5-deazaaminopterin (compound 5) and 5-methyl-10-propargyl-5-deazaaminopterin (compound 6) were found to be as potent as MTX in inhibiting DHFR from L1210 cells. Furthermore, they were 7-fold and 35-fold more inhibitory, respectively, than MTX towards L1210 cell growth. Their transport into L1210 cells was also significantly enhanced, with compound 5 transported 2.7-fold and compound 6 transported 8.5-fold more readily than MTX. nih.govacs.org In in vivo tests, 5-methyl-10-propargyl-5-deazaaminopterin showed greater antitumor effect against the E0771 mammary adenocarcinoma in mice compared to MTX. nih.gov

Table 1: Comparative Inhibition and Transport Data for 10-Propargyl-5-Deazaaminopterin Derivatives vs. MTX

CompoundDHFR Inhibition (L1210 cells)L1210 Cell Growth InhibitionMediated Influx (L1210 cells)
MTXBaselineBaselineBaseline
10-Propargyl-5-deazaaminopterin (5)As potent as MTX nih.govacs.org7-fold more inhibitory nih.govacs.org2.7-fold more readily nih.govacs.org
5-Methyl-10-propargyl-5-deazaaminopterin (6)As potent as MTX nih.govacs.org35-fold more inhibitory nih.govacs.org8.5-fold more readily nih.govacs.org

5,10-Dideazaaminopterin (B1664630) Series

The 5,10-dideazaaminopterin series comprises compounds that have demonstrated significant antileukemic activity. nih.govexlibrisgroup.comacs.orgmedchemexpress.cn

Several synthetic methodologies have been developed for this series:

Pyridine Precursors : Total syntheses from pyridine precursors have been described for 5,10-dideazaaminopterin and 5,10-dideaza-5,6,7,8-tetrahydroaminopterin. nih.govexlibrisgroup.com

5,10-Ethano-5,10-dideazaaminopterin : The synthesis of 5,10-ethano-5,10-dideazaaminopterin involves a four-step process starting with 2-carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone. This intermediate is then thermally condensed with 2,4,6-triaminopyrimidine (B127396) to yield methyl 2,4-diamino-4-deoxy-7-hydroxy-5,10-ethano-5,10-dideazapteroate. Subsequent reduction of the 7-oxo function with borane (B79455) produces the 7,8-dihydro pterin (B48896), which is then oxidized to the fully aromatic pteroate ester using dicyanodichlorobenzoquinone. The title compound is obtained after saponification of the benzoate (B1203000) ester, coupling with diethyl glutamate (B1630785), and final ester hydrolysis. nih.govacs.orgacs.org

Alkylation of Carbanions : Another approach involves the alkylation of carbanions derived from appropriate 4-carboxyphenylacetic, (5-carboxy-2-thienyl)acetic, or (5-carboxy-2-pyridyl)acetic acid dimethyl esters. The resulting diesters of the 2,4-diamino-4-deoxy-10-carboxy-5,10-dideazapteroic acid types are saponified and then readily decarboxylated by heating in Me2SO solution to provide the 2,4-diamino-5,10-dideazapteroic acid-type intermediates. Subsequent peptide coupling with diethyl L-glutamate and ester hydrolysis yields the new 5,10-dideazaaminopterin analogues. nih.gov

Wittig Condensation : An alternative synthetic route for compounds like 10-ethyl-5-methyl-5,10-dideazaaminopterin (12a) involves Wittig condensation. The key step is the reaction of a tributylphosphorane, derived from 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine (7a), with methyl 4-propionylbenzoate. The Wittig products are obtained in high yields (75-80%), followed by hydrogenation of the 9,10-double bond, ester hydrolysis, and peptide coupling with diethyl L-glutamate. nih.gov

Research findings indicate that 5,10-ethano-5,10-dideazaaminopterin is approximately as potent as methotrexate in in vitro DHFR and L1210 cell growth inhibition, demonstrating a significant transport advantage over MTX for influx into L1210 cells. nih.govacs.org While 5,10-dideazaaminopterin and its 10-methyl analogue showed useful activity, alkyl substitution at C-5 or C-10 was generally found to be detrimental to anti-inflammatory activity in this series. nih.gov

8-Deaza-5,6,7,8-Tetrahydroaminopterin Derivatives

A novel and efficient method for constructing the tetrahydrofolate skeleton, specifically for 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives, involves a unique aziridine (B145994) intermediate. This synthetic strategy, starting from pterin analogues and aromatic amines, successfully avoids the byproducts of carbon-nitrogen bond hydrogenolysis often encountered in traditional synthetic methods. mdpi.comnih.govnih.govdntb.gov.ua

The synthesis proceeds by converting a 6-chloromethyl derivative into the key aziridine intermediate. For example, compound 6-chloromethyl derivative (compound 7) is treated with KOH, K2CO3, or 1,8-diazabicycloundec-7-ene (DBU) to yield the aziridine intermediate (compound 5) in high yield (86%). mdpi.com

In vitro evaluations of these novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives have been conducted for their cytotoxicity against various tumor cell lines, including BGC-823, HL-60, Bel-7402, and Hela cells, as well as their inhibitory effects on recombinant human dihydrofolate reductase (DHFR). Among the tested molecules, the most potent compound (compound 9) was observed to be 4- to 10-fold less potent than MTX against the four tumor cell lines, and its effect on DHFR was approximately 17-fold poorer than MTX. nih.gov

Naphthalene and Thiophene (B33073) Analogues

The structural diversification of this compound has also extended to the incorporation of naphthalene and thiophene moieties, aiming to explore new chemical spaces and their biological implications.

Naphthalene Analogues : Analogues of 10-deazaaminopterin and 5-alkyl-5,10-dideazaaminopterin have been synthesized where a 4-substituted 1-naphthoyl group replaces the conventional 4-substituted benzoyl group. acs.orgresearchgate.net This modification alters the aromatic system attached to the glutamate side chain, potentially influencing binding interactions and pharmacokinetic properties.

Thiophene Analogues : Thiophene-containing analogues have also been developed. Examples include diethyl N-{4-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]thiophene-2-formyl}-L-glutamate (compound 10) and diethyl N-{5-[(2,4-diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methylamino]thiophene-2-formate (compound 11). These heterocyclic benzoyl isosteres were prepared by stirring the aziridine intermediate (compound 5) with the respective aminothiophene-2-formyl-L-glutamate derivatives and activated silica (B1680970) gel. nih.gov Additionally, a 2,5-disubstituted thiophene analogue of 5-methyl-5-deazaaminopterin has been synthesized, utilizing N-(5-amino-2-thenoyl)-L-glutamate diester in its preparation. nih.gov These thiophene analogues were evaluated for anti-inflammatory activity, with the 2,5-disubstituted thiophene analogue of 5-methyl-5-deazaaminopterin showing potencies greater than methotrexate. nih.gov

Molecular Mechanisms of Action and Target Interactions

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). Tetrahydrofolate is an essential cofactor for various one-carbon transfer reactions, including those vital for DNA synthesis. wikipedia.orgmims.comresearchgate.net

5-Deazaaminopterin acts as a slow, tight-binding inhibitor of dihydrofolate reductase from various sources, including Escherichia coli and chicken liver. fishersci.ca This inhibition mechanism, described as "Mechanism A," involves a slow interaction between the inhibitor and the enzyme to form an enzyme-NADPH-inhibitor complex. fishersci.ca In competitive inhibition, the inhibitor typically resembles the natural substrate and competes for the enzyme's active site. wikiskripta.euguidetopharmacology.org This competition generally leads to an increase in the apparent Michaelis constant (Km) of the enzyme, while the maximum reaction velocity (Vmax) remains unchanged at sufficiently high substrate concentrations. wikiskripta.euguidetopharmacology.org

The inhibition of DHFR by antifolates like this compound leads to a critical depletion of intracellular tetrahydrofolate pools. wikipedia.orgwikipedia.orgmims.com Tetrahydrofolates are indispensable for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA. wikipedia.orgmims.commims.com By blocking the regeneration of tetrahydrofolate from dihydrofolate, this compound effectively starves the cell of these vital cofactors. mims.com This disruption results in the accumulation of dihydrofolate polyglutamates within the cell, which can further inhibit other folate-dependent enzymes. mims.com

The depletion of tetrahydrofolate pools directly interrupts DNA synthesis and repair pathways. wikipedia.orgwikipedia.orgmims.comguidetopharmacology.org Specifically, the lack of adequate tetrahydrofolate cofactors, such as 5,10-methylenetetrahydrofolate, impairs the conversion of deoxyuridylate (dUMP) to thymidylate (dTMP) by thymidylate synthase. wikipedia.orgmims.com Thymidylate is subsequently phosphorylated to thymidine (B127349) triphosphate (dTTP), one of the four deoxyribonucleic acids essential for DNA synthesis and repair. wikipedia.orgguidetopharmacology.org Furthermore, tetrahydrofolates are also precursors for purine (B94841) nucleotides (adenine and guanine), which are also required for DNA synthesis. wikipedia.orgguidetopharmacology.org The inhibition of these synthesis pathways by this compound leads to a cessation of DNA synthesis, ultimately resulting in cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells. wikipedia.orgwikipedia.orgmims.com Folate depletion can also contribute to DNA damage, including chromosomal breaks and sequence miscoding, due to insufficient levels of thymidine. guidetopharmacology.org

Interaction with Thymidylate Synthase (TMPS)

While this compound primarily targets DHFR, other deazaaminopterin analogs, particularly those with modifications at the 10-position, exhibit significant interactions with thymidylate synthase (TMPS). TMPS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to form thymidylate (dTMP), a crucial step in DNA synthesis. wikipedia.orgguidetopharmacology.org

10-Deazaaminopterin (B1664510) and its polyglutamates, including 10-methyl- and 10,10-dimethyl-analogs, inhibit human thymidylate synthase in a noncompetitive fashion with respect to 5,10-methylene-tetrahydropteroylglutamate. wikipedia.org For these monoglutamates, the inhibition constant (Ki) values were 220 µM, 310 µM, and 225 µM, respectively. wikipedia.org In contrast, 10-ethyl-10-deazaaminopterin and its polyglutamates demonstrate competitive inhibition of TMPS, with a Ki value of 410 µM for the monoglutamate. wikipedia.org

Polyglutamylation, the addition of gamma-glutamyl moieties, significantly enhances the inhibitory potency of both 10-deazaaminopterin and its alkylated analog, 10-ethyl-10-deazaaminopterin, against TMPS. wikipedia.orgnih.gov The maximum inhibition for 10-deazaaminopterin was observed with the addition of three glutamyl moieties, while for 10-ethyl-10-deazaaminopterin, maximum inhibition was achieved with two glutamyl moieties. wikipedia.org

The table below summarizes the inhibitory modes and Ki values for 10-Deazaaminopterin and its analogs on human thymidylate synthase:

CompoundInhibitory Mode (vs. 5,10-methylene-tetrahydropteroylglutamate)Ki (µM) for MonoglutamateMaximum Inhibition with Polyglutamates
10-DeazaaminopterinNoncompetitive2203 glutamyl moieties
10-Methyl-10-deazaaminopterinNoncompetitive310Not specified
10,10-Dimethyl-10-deazaaminopterinNoncompetitive225Not specified
10-Ethyl-10-deazaaminopterinCompetitive4102 glutamyl moieties

Structural modifications, particularly alkylation at the 10-position of 10-deazaaminopterin, lead to interesting and unexpected changes in the structure-activity relationships and modes of action for these antifolates as TMPS inhibitors. wikipedia.org While methylation at the N10-position (as seen in methotrexate (B535133) compared to aminopterin) generally increases the inhibitory effect on TMPS, alkylation at the 10-position of 10-deazaaminopterin tends to decrease TMPS inhibition. wikipedia.org The 50% inhibitory concentration (IC50) values were progressively higher in the order of 10,10-dimethyl-, 10-methyl-, and 10-ethyl-derivatives, indicating reduced potency with increasing alkyl chain length. wikipedia.org The enhanced inhibition observed with polyglutamylation also highlights a crucial structure-activity relationship, where the addition of gamma-glutamyl moieties improves the compounds' ability to inhibit TMPS. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies

Impact of N-5 and C-5 Modifications on Biological Activity

Modifications at the 5-position, involving either the conversion of nitrogen to carbon or the introduction of alkyl substituents, significantly alter the pharmacological profile of 5-deazaaminopterin analogues.

N to C Conversion Effects

The fundamental difference between aminopterin (B17811) and this compound lies in the replacement of the nitrogen atom at position 5 (N-5) with a carbon atom (C-5). This N to C conversion has notable effects on the compound's cellular interactions. Studies have shown that the N to C conversion at the N-5 position of aminopterin reduced its influx by approximately 3-fold in Sarcoma 180 cells. Conversely, the same modification was observed to increase the influx of methotrexate (B535133) by 2-3-fold in the same cell line. aacrjournals.orgnih.gov

Despite these differences in transport, this compound, along with its alkylated analogues, demonstrated comparable inhibitory effects on tumor cell dihydrofolate reductase (DHFR) to both aminopterin and methotrexate, with Ki values ranging from 3.49 to 5.16 pM. aacrjournals.orgnih.gov This indicates that the tight binding to DHFR is largely maintained despite the N to C substitution. However, the extent of polyglutamylation of this compound in Sarcoma 180 cells was substantially less when compared to aminopterin, though it was equivalent to methotrexate. aacrjournals.orgnih.gov The transport inward of this compound in isolated crypt cell epithelium from mouse small intestine was also found to be 2-fold lower than that of aminopterin, with an influx Km of 14.2 ± 2 µM. aacrjournals.orgnih.gov

Table 1: Comparative Biological Activity of Aminopterin and this compound

CompoundDHFR Inhibition (Ki, pM) aacrjournals.orgnih.govInflux (relative to Aminopterin) aacrjournals.orgnih.govPolyglutamylation (relative to Aminopterin) aacrjournals.orgnih.govCell Growth Inhibition (Potency Ranking) aacrjournals.orgnih.gov
Aminopterin3.49-5.161.0 (reference)HighHigh (more potent than this compound)
This compound3.49-5.16~0.33 (3-fold lower)Substantially lessModerate (less potent than aminopterin)

Alkyl Substitution at C-5

The introduction of alkyl groups at the C-5 position of this compound has been explored to further modulate its biological properties. Alkylation with methyl or ethyl groups at this position on this compound was found to increase cellular influx by 3-fold. aacrjournals.orgnih.gov Notably, the ethyl analogues were approximately 2-fold more inhibitory than the methyl analogues in terms of cell growth inhibition. aacrjournals.orgnih.gov

These 5-alkyl (methyl or ethyl) analogues of this compound demonstrated significantly increased inhibitory potency, up to 33-fold, compared to their parent compounds. aacrjournals.orgnih.gov In in vivo studies, all 5-alkyl derivatives of aminopterin and methotrexate proved to be more active than methotrexate against four different murine tumor models. aacrjournals.org

However, specific studies on DHFR inhibition for longer alkyl chains revealed a nuanced effect. While still potent, 5-propyl-5-deazaaminopterin and 5-propyl-5-deazamethotrexate exhibited slightly lowered DHFR inhibition (Ki = 9.3 pM and 11.7 pM, respectively) compared to methotrexate (Ki = 4.3 pM). uni.lu This trend continued with 5-butyl-5-deazaaminopterin and 5-butyl-5-deazamethotrexate, which showed even higher Ki values (74 pM and 78 pM, respectively), indicating a further decrease in DHFR inhibitory potency with increasing alkyl chain length at C-5. uni.lu It is important to note that even these higher Ki values are still in the picomolar range, signifying very tight binding to the enzyme.

In a different context, alkyl substitution at C-5 was generally found to be detrimental to the anti-inflammatory activity of compounds in this series, highlighting a potential divergence in SAR for different therapeutic applications (anti-tumor vs. anti-inflammatory). aacrjournals.org

Table 2: Impact of C-5 Alkyl Substitution on this compound Analogues

Compound (C-5 Alkyl)DHFR Inhibition (Ki, pM) uni.luInflux (relative to this compound) aacrjournals.orgnih.govCell Growth Inhibition (Potency) aacrjournals.orgnih.govIn Vivo Activity aacrjournals.org
None (this compound)3.49-5.16 (general)1.0 (reference)ModerateActive
MethylNot specified (tight binding)3-fold increaseIncreased (2-fold less than ethyl)More active than MTX
EthylNot specified (tight binding)3-fold increaseIncreased (2-fold more than methyl)More active than MTX
Propyl9.3Not specifiedNot specifiedActive
Butyl74Not specifiedNot specifiedActive

Influence of N-10 and C-10 Modifications

Modifications at the 10-position, either at nitrogen (N-10) or carbon (C-10), also play a significant role in the biological activity of this compound analogues.

Alkyl and Propargyl Substitutions at C-10

A series of 10-substituted-10-deazaaminopterin analogues have demonstrated activity superior to methotrexate in various in vivo tumor models. aacrjournals.org For instance, 10-ethyl-10-deazaaminopterin, also known as Edatrexate (PubChem CID: 24838427), was found to be clinically effective against lung and breast solid tumors. aacrjournals.orgnih.gov

Another notable C-10 modification is the introduction of a propargyl group. 10-Propargyl-10-deazaaminopterin (Pralatrexate, PubChem CID: 146464-95-1) has shown significantly enhanced activity. It exhibited over 10-fold greater cytotoxicity than methotrexate in all tested lymphoma cell lines, with IC50 values for Pralatrexate (B1268) ranging from 3-5 nM compared to 30-50 nM for methotrexate. tandfonline.commskcc.org Pralatrexate also demonstrated enhanced efficacy over methotrexate in lung and breast carcinoma xenografts. tandfonline.com It functions as a potent DHFR inhibitor with a Ki of 13.4 pM caymanchem.com and exhibits improved membrane transport and polyglutamylation within tumor cells. tandfonline.com In in vivo studies, Pralatrexate led to substantial regression, with almost 90% of HT lymphomas completely regressing after treatment. tandfonline.commskcc.org Furthermore, Pralatrexate displayed 25-30-fold greater cytotoxic potency than methotrexate and 3-fold greater potency than Edatrexate against human mesothelioma cell lines. aacrjournals.org

Other C-10 substitutions, such as in 5-methyl-10-propargyl-5-deazaaminopterin (PubChem CID: 131879) and 5-methyl-10-allyl-5-deazaaminopterin, have also resulted in compounds with potencies greater than methotrexate. aacrjournals.org Similar to C-5 substitutions, alkyl substitution at C-10 was generally detrimental to anti-inflammatory activity in this series. aacrjournals.org

Table 3: Impact of C-10 Alkyl and Propargyl Substitutions on this compound Analogues

Compound (C-10 Substitution)DHFR Inhibition (Ki, pM) caymanchem.comCell Growth Inhibition (IC50, nM) tandfonline.commskcc.orgIn Vivo Activity aacrjournals.orgtandfonline.commskcc.orgOther Notable Effects tandfonline.com
None (10-Deazaaminopterin)Not specifiedNot specifiedSuperior to MTXNot specified
Ethyl (Edatrexate)Not specifiedNot specifiedClinically effective in lung/breast tumorsNot specified
Propargyl (Pralatrexate)13.43-5 (vs. 30-50 for MTX)>10-fold greater cytotoxicity than MTX; ~90% HT lymphoma regressionImproved transport & polyglutamylation
5-Methyl-10-propargylNot specifiedNot specifiedGreater potency than MTXNot specified
5-Methyl-10-allylNot specifiedNot specifiedGreater potency than MTXNot specified

Effects of Dideaza Modifications

Dideaza modifications involve the replacement of nitrogen atoms at two positions with carbon atoms. 5,10-Dideazaaminopterin (B1664630) (PubChem CID: 132065) and its tetrahydro derivative, 5,10-dideaza-5,6,7,8-tetrahydroaminopterin, have shown significant in vivo activity against L1210 leukemia, comparable to that observed with methotrexate. caymanchem.com

The compound 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) is a close analogue that differs from tetrahydrofolic acid by the replacement of nitrogen atoms at both the 5 and 10 positions with carbon. DDATHF exhibits extraordinary and selective antitumor activity, with a therapeutic index and broad spectrum of activity against various murine solid tumors and human colon xenografts in mice that are considered unrivaled among known antitumor agents. nih.gov Useful activity within the 5,10-dideaza series was primarily observed for 5,10-dideazaaminopterin and its 10-methyl analogue. aacrjournals.org

Substitutions at 7-Position

Modifications at the 7-position of this compound have also been investigated. Preliminary biological studies on 7-methyl and 5,7-dimethyl-5-deazaaminopterin analogues indicated that these compounds were less active than methotrexate against human leukemic HL-60 and murine L-1210 cells in tissue culture. nih.gov This suggests that substitutions at the 7-position may not generally lead to an improvement in the antifolate activity of this compound derivatives in these particular cell lines.

Table 4: Impact of 7-Position Substitutions on this compound Analogues

Compound (7-Position Substitution)Cell Growth Inhibition (Relative to Methotrexate) nih.gov
7-Methyl-5-deazaaminopterinLess active
5,7-Dimethyl-5-deazaaminopterinLess active

Preclinical Biological Evaluation and Therapeutic Potential

In Vitro Cytotoxicity and Growth Inhibition Studies

In vitro studies have evaluated the ability of 5-Deazaaminopterin and its derivatives to inhibit the growth and induce cytotoxicity in various cancer cell lines, including those derived from leukemia, lymphoma, and carcinoma.

Derivatives of this compound have shown notable activity against leukemia cell lines. For instance, 10-propargyl-5-deazaaminopterin (compound 5) and 5-methyl-10-propargyl-5-deazaaminopterin (compound 6), both 10-propargyl derivatives of this compound, demonstrated superior inhibitory effects on L-1210 cell growth compared to Methotrexate (B535133) (MTX), being 7-fold and 35-fold more inhibitory, respectively. nih.gov

Another analogue, 5-deaza-10-propargylfolic acid (compound 4), exhibited an IC50 value of 1.50 µM against L-1210 cells, which was comparable to that of 10-propargyl-5,8-dideazafolic acid (PDDF) at 2.61 µM. nih.gov Against HL-60 cells, compound 4 proved to be approximately 7-fold more cytotoxic than PDDF, with IC50 values of 0.72 µM and 5.29 µM, respectively. nih.gov

10-propargyl-10-deazaaminopterin (PDX), a rationally designed antifolate, has demonstrated greater in vitro antitumor efficacy than Methotrexate. neobioscience.com In the CCRF-CEM cell system, PDX was found to be 15- to 40-fold more cytotoxic than MTX and 3- to 4-fold more cytotoxic than Edatrexate (EDX) following a 3-hour pulse exposure. uni.lu

Table 1: In Vitro Cytotoxicity of this compound Derivatives in Leukemia Cell Lines

Compound (Derivative of this compound)Cell LineIC50 (µM) / Fold Inhibition vs. MTX or PDDFReference
10-propargyl-5-deazaaminopterin (Compound 5)L-12107-fold more inhibitory than MTX nih.gov
5-methyl-10-proparg-5-deazaaminopterin (Compound 6)L-121035-fold more inhibitory than MTX nih.gov
5-deaza-10-propargylfolic acid (Compound 4)L-12101.50 µM (similar to PDDF: 2.61 µM) nih.gov
5-deaza-10-propargylfolic acid (Compound 4)HL-600.72 µM (7-fold more cytotoxic than PDDF: 5.29 µM) nih.gov
10-propargyl-10-deazaaminopterin (PDX)CCRF-CEM15-40-fold more cytotoxic than MTX; 3-4-fold more cytotoxic than EDX uni.lu

10-propargyl-10-deazaaminopterin (PDX) has shown superior activity against human lymphoma cell lines. In studies comparing PDX with Methotrexate (MTX) against five lymphoma cell lines—RL (transformed follicular lymphoma), HT, SKI-DLBCL-1 (diffuse large B cell), Raji (Burkitt's), and Hs445 (Hodgkin's disease)—PDX demonstrated significantly greater cytotoxicity. uni-freiburg.deuni-freiburg.deuni-freiburg.de After a 5-day continuous in vitro exposure, PDX exhibited over 10-fold greater cytotoxicity than MTX across all tested cell lines, with IC50 values for PDX ranging from 3-5 nM, compared to 30-50 nM for MTX. uni-freiburg.deuni-freiburg.deuni-freiburg.de

Table 2: In Vitro Cytotoxicity of 10-propargyl-10-deazaaminopterin (PDX) in Lymphoma Cell Lines

Cell LineIC50 PDX (nM)IC50 MTX (nM)Fold Greater Cytotoxicity (PDX vs. MTX)Reference
RL3-530-50>10 uni-freiburg.deuni-freiburg.deuni-freiburg.de
HT3-530-50>10 uni-freiburg.deuni-freiburg.deuni-freiburg.de
SKI-DLBCL-13-530-50>10 uni-freiburg.deuni-freiburg.deuni-freiburg.de
Raji3-530-50>10 uni-freiburg.deuni-freiburg.deuni-freiburg.de
Hs4453-530-50>10 uni-freiburg.deuni-freiburg.deuni-freiburg.de

In studies involving carcinoma cell lines, 5-deaza-10-propargylfolic acid (compound 4) showed an IC50 value of 2.35 µM against Sarcoma 180 cells, which was comparable to PDDF's IC50 of 1.97 µM. nih.gov

The inhibitory potency of this compound and its 5-alkyl analogues on Sarcoma 180 cell growth in culture was evaluated. The ascending order of inhibitory potency was observed as: Methotrexate < 5-deazamethotrexate < this compound < Aminopterin (B17811) < 5-alkyl (methyl or ethyl) analogues of 5-deazaaminopterins and 5-deazamethotrexate. nih.govThe ethyl analogues were found to be approximately 2-fold more inhibitory than the methyl analogues. nih.gov Furthermore, 10-propargyl-10-deazaaminopterin (PDX) exhibited enhanced cytotoxicity against various human carcinoma cell lines. It was 15- to 40-fold more cytotoxic than MTX and 3- to 4-fold more cytotoxic than EDX in a panel that included three human breast cancer cell lines and two human non-small-cell lung cancer (NSCLC) cell lines. uni.lu

In Vivo Antitumor Activity in Murine Models

The in vivo efficacy of this compound derivatives has been investigated in several murine tumor models, demonstrating their potential to inhibit tumor growth and induce regressions.

5-alkyl derivatives of this compound and 5-deazamethotrexate have shown superior in vivo activity compared to Methotrexate against various murine tumor models. nih.govmetabolomicsworkbench.orgnih.govSpecifically, some of these analogues demonstrated a substantial improvement, leading to a 3- to 6-fold greater reduction in tumor growth against Sarcoma 180 and T241 fibrosarcoma models. metabolomicsworkbench.org

In the Lewis lung tumor model, 5-alkyl derivatives of aminopterin and methotrexate exhibited a modest improvement in activity over Methotrexate. metabolomicsworkbench.orgAdditionally, this compound itself, along with 5-Deazamethotrexate, showed activity against the Lewis lung tumor. nih.gov10-deazaaminopterin (B1664510) analogues were also reported to be up to 5-fold more effective than Methotrexate in retarding the growth of Lewis lung carcinoma.

Cellular and Molecular Responses in Preclinical Models

Modulation of Gene Expression related to Folate Metabolism

Folate metabolism is a fundamental cellular pathway essential for DNA synthesis, repair, and methylation processes, all of which are crucial for maintaining genomic stability and regulating gene expression numberanalytics.commdpi.com. Enzymes within this pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), glycinamide (B1583983) ribotide transformylase (GARFT), and folylpolyglutamate synthase (FPGS), are pivotal targets for antifolate drugs oncotarget.comdovepress.com.

The modulation of gene expression by antifolates, including this compound derivatives, can significantly impact cellular processes. For instance, alterations in the expression of FPGS, an enzyme responsible for polyglutamylation of folates and antifolates, have been shown to influence DNA methylation patterns and the expression of genes involved in folate biosynthesis and one-carbon metabolism koreamed.org. This, in turn, can affect the chemosensitivity of cancer cells to various therapeutic agents koreamed.org.

Folate is involved in the transfer of methyl groups to DNA and histones, which is essential for epigenetic regulation. Folate deficiency or excess can lead to changes in DNA methylation and histone modification patterns, thereby altering gene expression numberanalytics.com. Antifolates, by disrupting folate metabolism, can indirectly influence these epigenetic marks. For example, the inhibition of DHFR by antifolates depletes cellular thymidylate and purine (B94841) pools, which are necessary for DNA replication nih.gov. This disruption can lead to changes in the availability of one-carbon units, impacting the methionine cycle and the synthesis of S-adenosylmethionine (SAMe), the primary methyl donor for DNA methylation oncotarget.com.

Research findings indicate that the efficacy of antifolates can be influenced by the expression levels of folate metabolism-related genes. For instance, studies have explored whether folic acid supplementation modulates intracellular folate metabolism, specifically looking at the gene expression of TS and DHFR scholaris.ca. Understanding these modulations is crucial for optimizing therapeutic strategies and potentially enhancing the effectiveness of antifolate treatments.

Overcoming Antifolate Resistance Mechanisms in Preclinical Settings

Resistance to antifolate drugs, particularly methotrexate (MTX), poses a significant challenge in cancer chemotherapy cancernetwork.comresearchgate.net. Preclinical studies with this compound and its analogues have explored strategies to overcome these resistance mechanisms, which often involve qualitative and/or quantitative alterations in drug influx/efflux transporters and folate-dependent enzymes researchgate.net.

Newer antifolates are designed to circumvent common resistance pathways by possessing improved properties such as:

Enhanced cellular transport: This includes increased affinity for the reduced folate carrier (RFC) or the ability to enter cells independently of RFC cancernetwork.comnih.gov. For example, 10-Ethyl-10-deazaaminopterin (10-EdAM), a classical antifolate structurally related to methotrexate, exhibits more efficient membrane transport and greater polyglutamylation in murine tumors compared to normal tissues nih.govnih.gov. Non-classical antifolates like trimetrexate (B1681579) and piritrexim, which are lipophilic, can cross cell membranes more rapidly via passive or facilitative diffusion, retaining activity against tumors resistant to MTX due to impaired transport nih.govnih.gov.

Improved polyglutamylation: Increased affinity for folylpolyglutamate synthase (FPGS) leads to enhanced intracellular retention of the drug, a crucial factor for sustained cytotoxic effects nih.gov.

Potent enzyme inhibition: Stronger inhibition of key enzymes like DHFR or TS can overcome resistance arising from enzyme mutations or overexpression cancernetwork.comnih.gov.

A notable example in overcoming resistance is 10-propargyl-10-deazaaminopterin (PDX), a novel antifolate that has demonstrated markedly greater potential activity against human non-Hodgkin's lymphoma (NHL) compared to methotrexate tandfonline.com. PDX exhibits improved membrane transport and polyglutamylation in tumor cells tandfonline.com. In in vitro studies, PDX showed over 10-fold greater cytotoxicity than methotrexate across various lymphoma cell lines, with IC50 values of 3-5 nM for PDX compared to 30-50 nM for methotrexate tandfonline.com.

Table 1: Comparative Cytotoxicity of PDX vs. Methotrexate in Lymphoma Cell Lines (5-day continuous in vitro exposure) tandfonline.com

CompoundIC50 Range (nM)
PDX3-5
Methotrexate30-50

Furthermore, in vivo studies using human NHL xenografts in NOD/SCID mice revealed that almost 90% of HT lymphomas treated with PDX completely regressed, whereas methotrexate treatment resulted in only modest growth delays tandfonline.com. This enhanced efficacy highlights the potential of this compound analogues in overcoming the limitations of traditional antifolates in preclinical models.

Table 2: In Vivo Efficacy of PDX vs. Methotrexate in Human NHL Xenografts tandfonline.com

Treatment GroupHT Lymphoma Regression
PDX~90% complete regression
MethotrexateModest growth delays

Other this compound analogues, such as 5-propyl-5-deazaaminopterin, 5-methyl-10-propargyl-5-deazaaminopterin, and 5-ethyl-5-deazamethotrexate, have also shown greater potency than methotrexate in anti-inflammatory models and were active over a broader dose range researchgate.net. While some 7-methyl and 5,7-dimethyl analogues of this compound were found to be less active than methotrexate against human leukemic HL-60 and murine L-1210 cells in tissue culture, one specific analogue (compound 1e) produced an increased life span (ILS) of 71% in BDF mice inoculated with L-1210 cells at 100 mg/kg per day X 5 (ip) nih.gov. These findings underscore the diverse pharmacological profiles within the this compound series and their potential in addressing antifolate resistance.

Advanced Research Methodologies and Future Directions

Computational and In Silico Studies

Computational and in silico studies are integral to modern drug discovery, offering efficient ways to predict molecular interactions, assess biological activity, and unravel complex mechanisms without extensive experimental overhead nih.govbiotechrep.irtandfonline.comresearchgate.net. These methodologies are particularly valuable in the ongoing research of antifolate compounds, including 5-Deazaaminopterin and its derivatives, facilitating rational drug design and optimization.

Docking Studies and Molecular Modeling

Molecular docking studies are employed to predict how small molecules, such as antifolates, bind within the active sites of their target enzymes, including dihydrofolate reductase (DHFR), a primary target for many antifolates biotechrep.irmedsci.orgnih.govoncohemakey.commdpi.com. While specific detailed docking studies focusing solely on this compound were not explicitly detailed in the provided search results, the principles of molecular docking and modeling are extensively applied to the broader class of antifolates to understand their interactions with target enzymes and transporters biotechrep.irmedsci.org. For instance, 10-deazaaminopterin (B1664510) (pralatrexate) was designed with enhanced affinity for the reduced folate carrier (RFC-1) and folylpolyglutamyl synthetase (FPGS), a design process that often involves molecular modeling to optimize structural features for improved cellular uptake and retention aacrjournals.org. Molecular modeling, which includes techniques like conformational analysis and structure-activity relationship (SAR) studies, aids in designing structural modifications to antifolates to improve their potency, selectivity, and pharmacokinetic profiles nih.govnih.gov. Research into 5-alkyl derivatives of this compound and 5-deazamethotrexate exemplifies how structural design can lead to improved therapeutic activity in murine tumor models, highlighting the importance of these computational approaches nih.gov.

In Silico Activity Profiling for Mechanism of Action Elucidation

In silico activity profiling leverages extensive datasets from diverse cellular and biochemical screens to predict a compound's mechanism of action based on its shared activity patterns with known agents researchgate.netpnas.org. This "guilt-by-association" principle helps to identify the specific cellular pathways or protein targets inhibited by a compound pnas.org. While direct applications of this method to this compound were not explicitly found, this methodology is widely applicable to antifolates. For example, in antimalarial drug discovery, in silico activity profiling successfully identified known antifolates that act via DHFR inhibition and suggested novel chemical scaffolds with potentially new mechanisms pnas.org. This approach is crucial for elucidating the full spectrum of biological activities of antifolates and identifying potential off-targets, which is vital for the development of multitargeted therapeutic agents researchgate.netpnas.orgresearchgate.net.

Advanced In Vitro Model Systems in Research

The limitations of conventional two-dimensional (2D) cell cultures in accurately mimicking the complex in vivo physiological environment have spurred the development of advanced three-dimensional (3D) cell culture models nih.govnih.govthermofisher.commdpi.com. These sophisticated models provide a more physiologically relevant platform for studying disease progression and evaluating the efficacy of therapeutic compounds, including antifolates.

3D Cell Culture Models (e.g., spheroids, organoids)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug screening because they better replicate the in vivo cellular environment compared to 2D cultures nih.govnih.govthermofisher.commdpi.com. Spheroids are relatively simple, self-assembling aggregates of cells, whereas organoids are more complex, self-differentiating structures that closely mimic the architecture and function of actual organs nih.govmdpi.comnovusbio.com. These models offer significant advantages for studying the tumor microenvironment, drug penetration, and cellular responses within a more realistic context nih.govnovusbio.com. For instance, tumor-derived spheroids, composed of various tumor cell types, can mimic the physical properties of solid tumors, allowing for direct investigation of the tumor microenvironment novusbio.com. Patient-derived organoids (PDOs) are particularly valuable as they retain the genetic and histological characteristics of the original tumor, making them highly promising for high-throughput drug screening and the advancement of personalized medicine nih.govmdpi.com. Although specific studies detailing the use of this compound in 3D cell culture models were not explicitly found in the provided search results, the general application of these advanced in vitro systems is highly pertinent for comprehensively evaluating the efficacy and mechanisms of action of antifolate compounds.

Development of Multitargeted Antifolates

The strategy of developing multitargeted antifolates represents a significant advancement in cancer therapy, aiming to enhance therapeutic efficacy and overcome drug resistance by simultaneously inhibiting multiple enzymes crucial for folate metabolism oncohemakey.comresearchgate.netcuni.cz. Pralatrexate (B1268) (10-propargyl-10-deazaaminopterin) serves as a prime example of a rationally designed multitargeted antifolate oncohemakey.comaacrjournals.orgaacrjournals.org. It was engineered to exhibit a higher affinity for the reduced folate carrier (RFC-1) and folylpolyglutamyl synthetase (FPGS), leading to increased intracellular accumulation and polyglutamylation within tumor cells oncohemakey.comaacrjournals.orgaacrjournals.org. This enhanced design allows pralatrexate to more potently inhibit several key folate-dependent enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), glycinamide (B1583983) ribonucleotide (GAR) formyltransferase, and aminoimidazole carboxamide (AICAR) formyltransferase oncohemakey.com. While this compound is a classical antifolate, research into its analogs, such as 5-methyl-5-deazaaminopterin, and the broader class of deazaaminopterins, contributes to the foundational understanding required for developing compounds with broader inhibitory profiles nih.govnih.gov. The principle of multitargeting is essential for creating more effective antifolate therapies that can circumvent the various mechanisms of drug resistance observed in cancer cells oncohemakey.comcuni.cz.

Investigation of Synergistic Effects in Combination Research

Investigating synergistic effects through combination research is a crucial strategy to enhance the efficacy of anticancer therapies while potentially reducing toxicity nih.govnih.gov. This approach capitalizes on the distinct mechanisms of action of different drugs to achieve a greater therapeutic outcome than what could be accomplished with individual agents alone nih.gov. For antifolates like this compound and its derivatives, combination research aims to identify drug pairings that can amplify their cytotoxic effects or overcome existing resistance mechanisms. For example, pralatrexate has demonstrated synergistic effects when combined with other agents, such as the proteasome inhibitor bortezomib, in models of T-cell lymphoid malignancies aacrjournals.org. This combination resulted in enhanced apoptosis and caspase activation, suggesting a promising therapeutic platform aacrjournals.org. Similarly, the sequential administration of pralatrexate followed by gemcitabine (B846) showed superior activity compared to the established combination of methotrexate (B535133) and cytarabine (B982) in models of human non-Hodgkin's lymphoma, leading to more potent induction of apoptosis aacrjournals.org. The underlying rationale involves exploiting the susceptibility of different molecular pathways to the varied mechanisms of action of each drug, thereby maximizing therapeutic impact nih.gov. While direct synergistic studies specifically with this compound were not detailed in the provided search results, the general principle of combination therapy and the investigation of synergistic effects are highly relevant to the continued development and application of antifolates in cancer treatment.

Emerging Applications and Unexplored Research Avenues

This compound, a synthetic analog of folic acid, has garnered significant scientific interest due to its distinct chemical structure and its role as an antifolate agent. Its mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is a vital co-factor in various biological processes including DNA synthesis and repair. This inhibition leads to the depletion of tetrahydrofolates, subsequently arresting the cell cycle and inducing apoptosis, particularly in rapidly dividing cells like cancer cells. ontosight.ainih.gov

Emerging applications for this compound and its analogues are predominantly in the field of oncology and inflammatory disorders, with ongoing research exploring its broader therapeutic potential.

Anticancer Applications

The primary focus of research into this compound has been its potential as an antineoplastic agent. Its ability to disrupt folate-dependent metabolic pathways makes it a candidate for various cancer therapies.

Detailed Research Findings:

DHFR Inhibition and Cytotoxicity: this compound and its analogues function as potent inhibitors of DHFR. This inhibition is particularly effective in rapidly dividing cells, leading to cell cycle arrest and apoptosis. ontosight.ai

Enhanced Potency with 5-Alkyl Modifications: Structural modifications, particularly the addition of alkyl groups at the 5-position of this compound, have been shown to significantly enhance its therapeutic activity. Studies in murine tumor models revealed that 5-alkyl derivatives of this compound and 5-deazamethotrexate exhibited improved efficacy compared to their parent compounds. This enhancement is partly attributed to increased cellular influx of these modified compounds. For instance, the inhibitory potency of 5-alkyl (methyl or ethyl) analogues of this compound and 5-deazamethotrexate was found to be substantially greater than that of methotrexate, with ethyl analogues being approximately twofold more inhibitory than methyl analogues. aacrjournals.org

Table 1: Relative Inhibitory Potency of Folate Analogues

Compound ClassRelative Inhibitory Potency (Ascending Order)
Methotrexate< aacrjournals.org
5-Deazamethotrexate< aacrjournals.org
This compound< aacrjournals.org
Aminopterin (B17811)< aacrjournals.org
5-Alkyl (methyl or ethyl) analogues of this compound and 5-DeazamethotrexateHighest aacrjournals.org

Activity Against Diverse Tumor Types: Research has explored the efficacy of this compound analogues against various cancer types, including those that have developed resistance to conventional antifolate drugs. The unique modifications in the design of these compounds allow for the exploration of new strategies in cancer treatment, such as targeted therapy and combination regimens. ontosight.ai For example, 5-propyl-5-deazaaminopterin and 5-methyl-10-propargyl-5-deazaaminopterin have demonstrated potent antitumor effects in relevant models. researchgate.net

Targeted Therapy Potential: The ability of this compound to target folate-dependent pathways makes it a promising candidate for therapies in cancers that exhibit elevated folate receptor expression, allowing for more selective drug delivery and action. ontosight.ai

Anti-inflammatory Applications

Beyond its role in oncology, this compound and its 5-substituted analogues have shown significant promise as anti-inflammatory agents.

Detailed Research Findings:

Efficacy in Arthritis Models: 5-Deazaaminopterins featuring an alkyl substituent at the 5-position have demonstrated effectiveness in modulating inflammatory responses. In the mouse type II collagen model, a standard model for arthritis, compounds such as 5-propyl-5-deazaaminopterin, 5-methyl-10-propargyl-5-deazaaminopterin, and 5-methyl-10-allyl-5-deazaaminopterin showed greater potency than methotrexate. These compounds were also active over a considerably broader dose range, suggesting a favorable therapeutic window for anti-inflammatory applications. researchgate.netacs.orgacs.org

Unexplored Research Avenues

Despite significant advancements, several areas remain largely unexplored, offering fertile ground for future research into this compound.

Broader Enzyme Inhibition Spectrum: While its primary mechanism involves DHFR inhibition, the potential of this compound to inhibit other folate-dependent enzymes or related metabolic pathways beyond those directly involved in nucleotide synthesis warrants further investigation. For instance, preliminary research has identified the inhibition of bacterial sialic acid synthase (NeuB) by this compound as an unexplored area. mcmaster.ca This suggests potential applications in antimicrobial therapies or in understanding fundamental enzymatic mechanisms.

Novel Combination Therapies: The demonstrated efficacy of this compound and its analogues, particularly their improved transport and polyglutamylation properties, suggests a strong rationale for exploring novel combination therapies. Synergistic effects with existing or emerging therapeutic agents could lead to enhanced outcomes and potentially overcome drug resistance in both cancer and inflammatory diseases. ontosight.ai

Optimized Structure-Activity Relationships: Continued in-depth studies on the structure-activity relationships (SAR) of this compound, focusing on various substitutions at the 5-position and other parts of the molecule, could lead to the design of compounds with even greater selectivity, reduced off-target effects, and improved pharmacokinetic profiles. This includes fine-tuning modifications to enhance specific cellular uptake mechanisms or to achieve targeted inhibition of particular enzymes. aacrjournals.orgresearchgate.netnih.govnih.gov

Role in Autoimmune and Inflammatory Disorders: Given the promising anti-inflammatory effects observed in arthritis models, further research into the broader application of this compound analogues in other autoimmune or chronic inflammatory conditions is a significant unexplored avenue. Understanding the precise mechanisms of their anti-inflammatory action could open new therapeutic strategies. researchgate.netacs.orgacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Deazaaminopterin, and how do they differ from traditional antifolate synthesis?

  • Methodological Answer : The synthesis of this compound involves modifying the pyrido[2,3-d]pyrimidine scaffold. Key routes include:

  • Route 1 : Substitution at the 5-position of the pyrimidine ring using α-keto dithioketals, enabling regioselective cyclization .
  • Route 2 : Patent-based synthesis (US 4,536,575) involving coupling 2,4-diaminopteridine derivatives with glutamic acid analogs .
  • Distinction from traditional antifolates: Unlike methotrexate, this compound replaces the nitrogen at position 5 with a carbon, altering electronic properties and DHFR binding kinetics .

Q. What is the mechanism of action of this compound as a dihydrofolate reductase (DHFR) inhibitor?

  • Methodological Answer : this compound competitively inhibits DHFR by mimicking dihydrofolate. Its 5-deaza modification reduces redox sensitivity, enhancing stability in vivo. Researchers verify inhibition via:

  • Enzyme assays : Measure IC50 values using purified DHFR and spectrophotometric monitoring of NADPH oxidation .
  • Crystallography : Resolve binding modes to identify interactions with active-site residues (e.g., Asp27, Leu22 in human DHFR) .

Q. What in vitro and in vivo models are used to evaluate this compound’s efficacy in autoimmune diseases?

  • Methodological Answer :

  • In vitro : Jurkat T-cell lines to assess antiproliferative effects via thymidine incorporation assays .
  • In vivo : Collagen-induced arthritis (CIA) mouse models, where disease progression is monitored via joint swelling and histopathology. Dosing regimens (e.g., 10 mg/kg weekly) are optimized to balance efficacy and toxicity .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound’s efficacy data across different rheumatoid arthritis models?

  • Methodological Answer :

  • Model stratification : Compare outcomes in CIA vs. adjuvant-induced arthritis models to isolate immune-mediated vs. inflammatory pathways .
  • Data normalization : Use synovial cytokine profiles (e.g., TNF-α, IL-6) to contextualize efficacy, adjusting for inter-model variability in immune activation .
  • Meta-analysis : Aggregate data from multiple studies (e.g., Piper et al., 1997) to identify dose-response trends obscured in single trials .

Q. What experimental strategies optimize this compound’s selectivity for cancer cells versus normal cells?

  • Methodological Answer :

  • Prodrug design : Incorporate tumor-specific cleavable linkers (e.g., peptide substrates for cancer-associated proteases) to limit systemic toxicity .
  • Transport studies : Compare uptake via RFC (reduced folate carrier) vs. PTGR (proton-coupled folate transporter) using competitive inhibition assays in cell lines .
  • Selectivity index (SI) : Calculate SI = IC50(normal cells)/IC50(cancer cells). Values >10 indicate therapeutic potential .

Q. How do modifications to the pyrido[2,3-d]pyrimidine scaffold influence this compound’s binding affinity to DHFR?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies :
  • C6 substitution : Bulky groups (e.g., ethyl) reduce affinity due to steric clashes, while polar groups (e.g., hydroxyl) improve solubility without compromising binding .
  • N10 methylation : Enhances hydrophobic interactions with DHFR’s active site, lowering Ki values by 2–3 fold .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding free energies (ΔG) for novel analogs .

Q. What statistical methods resolve contradictions in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data?

  • Methodological Answer :

  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t1/2 from plasma concentration-time curves to identify absorption variability .
  • Mechanistic PK/PD modeling : Link drug exposure (e.g., AUC) to DHFR inhibition using Emax models, accounting for inter-study differences in dosing schedules .

Q. How do researchers validate this compound’s antifolate activity in drug-resistant cancer models?

  • Methodological Answer :

  • Resistance induction : Generate methotrexate-resistant cell lines via gradual dose escalation, then test this compound’s IC50 to assess cross-resistance .
  • Gene expression profiling : Quantify DHFR mRNA levels (qPCR) and protein expression (Western blot) to correlate resistance with target overexpression .

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